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molecular formula C6H16Si B108246 Triethyl(silane-d) CAS No. 1631-33-0

Triethyl(silane-d)

Cat. No. B108246
M. Wt: 117.28 g/mol
InChI Key: AQRLNPVMDITEJU-WHRKIXHSSA-N
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Patent
US05247089

Procedure details

To a mixture of 6-chloro-4-iodo-2-methoxy-3-pyridinecarboxaldehyde (1.07 g, 3.60 mmol), triethylsilane (0.86 mL, 5.40 mmol) and methanol (0.43 mL, 10.6 mmol) at 0° C. was added trifluoroacetic acid (2.2 mL, 28.6 mmol), and the resulting solution was stirred at 25° C. for 14 h. After dilution with ether (30 mL), saturated NaHCO3 was added until the aqueous phase was rendered basic. The aqueous layer was extracted with ether (10 mL), and the combined ether layers were washed with water (10 mL) and brine (10 mL), and dried (Na2SO4) Concentration gave the crude product which was purified by radial PLC (silica gel, 5% ethyl acetate/hexanes) to afford 2-chloro-4-iodo-6-methoxy-5-(methoxymethyl)pyridine as a white solid (1.05 g, 93%): mp 69°-72° C. Recrystallization from hexanes provided an analytical sample: mp 74°-75° C. 1H NMR (300 MHz, CDCl3)δ7.40 (S, lH), 4.53 (s, 2H), 3.96 (s, 3H), 3.42 (s, 3H); IR (nujol) 1550, 1300, 1115, 1090, 1020, 940, 905, 830, 720 cm-1.
Name
6-chloro-4-iodo-2-methoxy-3-pyridinecarboxaldehyde
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([CH:10]=[O:11])=[C:4]([I:12])[CH:3]=1.[CH2:13]([SiH](CC)CC)C.CO.FC(F)(F)C(O)=O.C([O-])(O)=O.[Na+]>CCOCC>[Cl:1][C:2]1[CH:3]=[C:4]([I:12])[C:5]([CH2:10][O:11][CH3:13])=[C:6]([O:8][CH3:9])[N:7]=1 |f:4.5|

Inputs

Step One
Name
6-chloro-4-iodo-2-methoxy-3-pyridinecarboxaldehyde
Quantity
1.07 g
Type
reactant
Smiles
ClC1=CC(=C(C(=N1)OC)C=O)I
Name
Quantity
0.86 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
0.43 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 25° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (10 mL)
WASH
Type
WASH
Details
the combined ether layers were washed with water (10 mL) and brine (10 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) Concentration
CUSTOM
Type
CUSTOM
Details
gave the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by radial PLC (silica gel, 5% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=C1)I)COC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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